An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-fluoro-2-iodobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-4-fluoro-2-iodobenzene, a key building block in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize complex halogenated aromatic compounds in their work.
Core Chemical Properties
1-Bromo-4-fluoro-2-iodobenzene, with the CAS number 202865-72-3 , is a tri-substituted benzene (B151609) derivative featuring three different halogen atoms.[1][2][3] This unique substitution pattern imparts differential reactivity, making it a valuable tool for the selective and sequential introduction of functional groups in the synthesis of complex organic molecules.[4] It is particularly useful in the development of pharmaceuticals and other biologically active compounds.[2][4]
It is important to distinguish this compound from its isomers, such as 1-bromo-2-fluoro-4-iodobenzene (B160889) (CAS 136434-77-0), as their physical and chemical properties may differ. This guide focuses exclusively on 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3).
Physicochemical Data
The key physicochemical properties of 1-Bromo-4-fluoro-2-iodobenzene are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFI | [1][3] |
| Molecular Weight | 300.89 g/mol | [1][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Boiling Point | 235 °C (lit.) | [2] |
| Density | 2.3 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.628 (lit.) | [2] |
Synthesis of 1-Bromo-4-fluoro-2-iodobenzene
A common and effective method for the synthesis of 1-Bromo-4-fluoro-2-iodobenzene is through the diazotization of 2-bromo-5-fluoroaniline (B94856), followed by a Sandmeyer-type iodination reaction.
Experimental Protocol: Diazotization and Iodination
This protocol is adapted from general procedures for the synthesis of aryl iodides from anilines.
Materials:
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2-bromo-5-fluoroaniline
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Sulfuric acid (concentrated)
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Sodium nitrite (B80452) (NaNO₂)
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Potassium iodide (KI)
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Cuprous iodide (CuI) (optional, as a catalyst)
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Sodium bisulfite (NaHSO₃)
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Diethyl ether or other suitable organic solvent
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Deionized water
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Ice
Procedure:
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Formation of the Diazonium Salt:
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In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-bromo-5-fluoroaniline in an aqueous solution of sulfuric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
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In a separate flask, prepare a solution of potassium iodide in water. The addition of a catalytic amount of cuprous iodide can improve the reaction efficiency.[1]
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Add an aqueous solution of sodium bisulfite to quench any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the crude product with a suitable organic solvent such as diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-Bromo-4-fluoro-2-iodobenzene.
-
Caption: Synthesis of 1-Bromo-4-fluoro-2-iodobenzene.
Chemical Reactivity and Applications
The synthetic utility of 1-Bromo-4-fluoro-2-iodobenzene lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-I > C-Br >> C-F. This allows for selective functionalization at the iodine position under milder conditions, leaving the bromine available for a subsequent coupling reaction under more forcing conditions. The fluorine atom is generally unreactive in these transformations.
This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrical biaryl and other aromatic compounds, which are common motifs in drug candidates.
Selective Cross-Coupling: Sonogashira Reaction
The Sonogashira coupling of 1-Bromo-4-fluoro-2-iodobenzene with a terminal alkyne is a prime example of its selective reactivity. The reaction proceeds preferentially at the more labile carbon-iodine bond.
This protocol is based on general procedures for selective Sonogashira couplings.
Materials:
-
1-Bromo-4-fluoro-2-iodobenzene
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous tetrahydrofuran (B95107) (THF) or another suitable solvent
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-4-fluoro-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%), and copper(I) iodide (2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
-
Reaction Execution:
-
Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when the starting aryl iodide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-alkynylated product, 1-bromo-4-fluoro-2-(phenylethynyl)benzene .
-
Caption: Selective Sonogashira coupling at the C-I bond.
Spectroscopic Data
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| ¹H | 7.0 - 7.8 | m | - |
| ¹³C | 90 - 165 | m | C-F couplings expected |
| ¹⁹F | -115 to -105 | m | - |
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
Safety and Handling
1-Bromo-4-fluoro-2-iodobenzene is an irritant. It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
